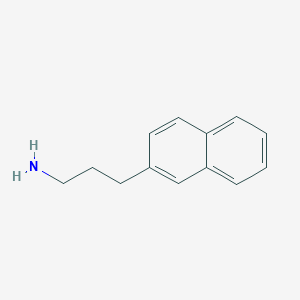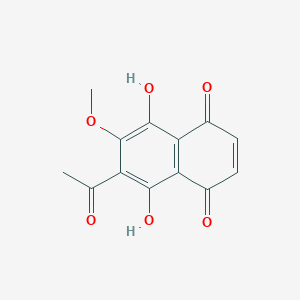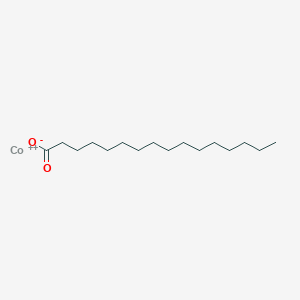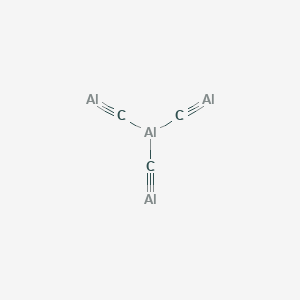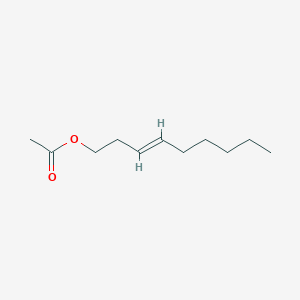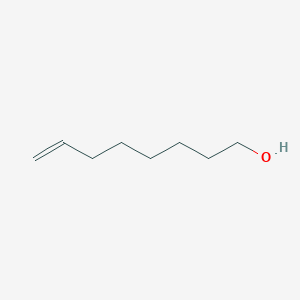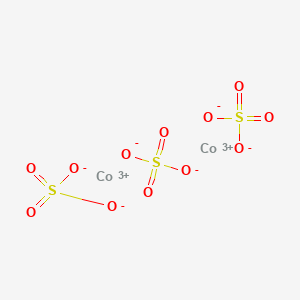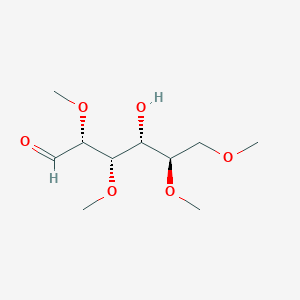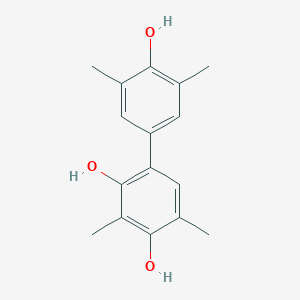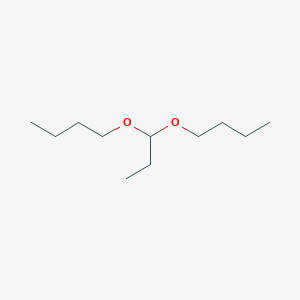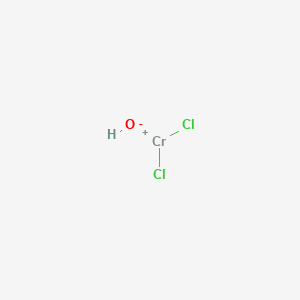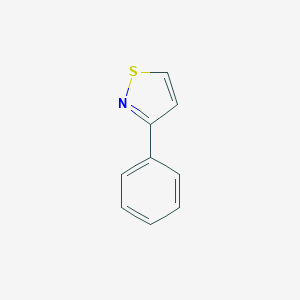
3-Phenylisothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylisothiazole (PIT) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. PIT is a five-membered ring that contains both sulfur and nitrogen atoms, making it a versatile molecule for various chemical transformations.
Mécanisme D'action
The mechanism of action of 3-Phenylisothiazole is not fully understood, but it is believed to be due to its ability to interact with various cellular targets. 3-Phenylisothiazole has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and tyrosinase. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, 3-Phenylisothiazole has been shown to inhibit the replication of several viruses, including HIV and influenza.
Effets Biochimiques Et Physiologiques
3-Phenylisothiazole has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-Phenylisothiazole can inhibit the growth of cancer cells and induce apoptosis. Additionally, 3-Phenylisothiazole has been shown to inhibit the activity of acetylcholinesterase, which plays a role in the pathogenesis of Alzheimer's disease. 3-Phenylisothiazole has also been shown to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Phenylisothiazole in lab experiments is its versatility in chemical transformations. 3-Phenylisothiazole can be easily modified to introduce various functional groups, making it suitable for the synthesis of novel compounds. Additionally, 3-Phenylisothiazole has been shown to have low toxicity, making it a safe compound to work with. However, one of the limitations of using 3-Phenylisothiazole in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
The potential applications of 3-Phenylisothiazole in various scientific research fields make it an attractive compound for future studies. One possible future direction is the development of 3-Phenylisothiazole-based fluorescent dyes for bioimaging and sensing. Additionally, the synthesis of novel 3-Phenylisothiazole derivatives with improved anticancer, antiviral, and antimicrobial properties is another potential future direction. Furthermore, the use of 3-Phenylisothiazole in the synthesis of novel materials, including metal-organic frameworks, could lead to new applications in catalysis and gas storage.
Méthodes De Synthèse
The synthesis of 3-Phenylisothiazole can be achieved through several methods, including the reaction of 2-mercaptoaniline with benzaldehyde, followed by cyclization with sulfuric acid. Another synthesis method involves the reaction of 2-mercaptoaniline with α-bromoacetophenone in the presence of potassium carbonate. The resulting product is then cyclized with sulfuric acid to form 3-Phenylisothiazole. These methods provide high yields of 3-Phenylisothiazole and are suitable for large-scale synthesis.
Applications De Recherche Scientifique
3-Phenylisothiazole has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of 3-Phenylisothiazole is in the field of medicinal chemistry, where it has been shown to possess anticancer, antiviral, and antimicrobial properties. 3-Phenylisothiazole has also been used in the synthesis of fluorescent dyes, which have applications in bioimaging and sensing. Additionally, 3-Phenylisothiazole has been used in the synthesis of novel materials, including conducting polymers and metal-organic frameworks.
Propriétés
Numéro CAS |
10514-34-8 |
|---|---|
Nom du produit |
3-Phenylisothiazole |
Formule moléculaire |
C9H7NS |
Poids moléculaire |
161.23 g/mol |
Nom IUPAC |
3-phenyl-1,2-thiazole |
InChI |
InChI=1S/C9H7NS/c1-2-4-8(5-3-1)9-6-7-11-10-9/h1-7H |
Clé InChI |
QTRJTMPLVIRDHO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NSC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C2=NSC=C2 |
Synonymes |
3-Phenylisothiazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



